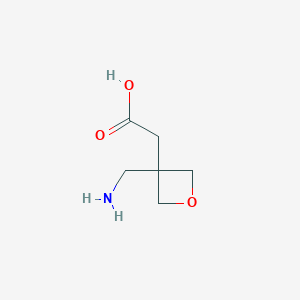![molecular formula C10H11NO3 B2746205 4-Methyl-3,4-dihydro-2h-benzo[1,4]oxazine-8-carboxylic acid CAS No. 134372-61-5](/img/structure/B2746205.png)
4-Methyl-3,4-dihydro-2h-benzo[1,4]oxazine-8-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazine-8-carboxylic acid is a heterocyclic compound belonging to the oxazine family This compound is characterized by a benzene ring fused to an oxazine ring, with a carboxylic acid group at the 8th position and a methyl group at the 4th position
作用机制
Target of Action
Similar compounds have been shown to exhibit activity against various targets, including gaba receptors and reverse transcriptase
Mode of Action
The exact mode of action of 4-Methyl-3,4-dihydro-2h-benzo[1,4]oxazine-8-carboxylic acid is currently unknown. It’s noteworthy that the inhibitory effect of similar benzo[b][1,4]oxazin-3(4H)-one derivatives is dependent on the substitution at the benzene ring . This suggests that the compound may interact with its targets in a manner influenced by its specific structural features.
Biochemical Pathways
Related compounds have been found to impact various biochemical pathways, including those involved in neurotransmission and viral replication
Result of Action
Similar 4h-benzo[d][1,3]oxazine compounds have shown varying degrees of cell proliferation inhibition, particularly in breast cancer cell lines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazine-8-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-4-aminophenol with ethyl cyanoacetate in the presence of acetic acid and glacial acetic acid at elevated temperatures (80-85°C) for several hours. The resulting product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve high-throughput mechanochemical synthesis. This method allows for the parallel synthesis of multiple samples, enhancing efficiency and yield. The process involves a one-pot three-component reaction using a multiposition jar milling system .
化学反应分析
Types of Reactions
4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazine-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.
科学研究应用
4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazine-8-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for its anticancer and antiviral activities.
Industry: It is used in the production of polymers and other materials with specific properties.
相似化合物的比较
Similar Compounds
- 4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid
- 7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine
- 6-Chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid
Uniqueness
4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazine-8-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
IUPAC Name |
4-methyl-2,3-dihydro-1,4-benzoxazine-8-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-11-5-6-14-9-7(10(12)13)3-2-4-8(9)11/h2-4H,5-6H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMBTNSVSZTUDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C(C=CC=C21)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134372-61-5 |
Source


|
| Record name | 4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2746124.png)




![4-ethyl-7-hydroxy-N-(2-methoxy-5-methylphenyl)-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2746133.png)

![N-(naphtho[2,1-d]thiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2746135.png)

![5-(4-chlorobenzenesulfonyl)-7-(2-hydroxyethyl)-6-imino-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B2746140.png)
![5-(1-benzoylpiperidine-4-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2746141.png)
![1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)urea](/img/structure/B2746142.png)

![1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-3-amine](/img/new.no-structure.jpg)
